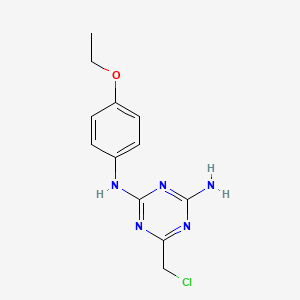

6-(chloromethyl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

Structural Elucidation and Physicochemical Characterization

Crystallographic Analysis and Molecular Geometry

The molecular structure of 6-(chloromethyl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine features a triazine core substituted with a chloromethyl group at position 6 and a 4-ethoxyphenyl group at position 2. While no direct crystallographic data exists for this compound, analogous triazine derivatives (e.g., 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine) exhibit planar triazine rings with dihedral angles between the triazine and aryl substituents typically ranging from 10° to 30°. Hydrogen bonding patterns, such as N–H···O and N–H···N interactions, are critical in stabilizing supramolecular architectures in similar systems.

| Parameter | Typical Values for Analogous Triazines | Reference |

|---|---|---|

| Triazine ring planarity | Maximum deviation <0.04 Å | |

| Dihedral angle (triazine-aryl) | 10–30° | |

| Hydrogen bond motifs | R²₂(8) dimers, 3D networks |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR shifts for key functional groups:

| Group | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Ethoxy (OCH₂CH₃) | 1.4 (t), 4.0 (q) | Triplet, quartet | Ethyl group |

| Chloromethyl (CH₂Cl) | 4.5 (s) | Singlet | CH₂Cl adjacent to triazine |

| Aromatic (benzene ring) | 6.8–7.2 | Multiplet | Protons on ethoxyphenyl ring |

| NH₂ (triazine) | 5.5–7.0 | Broad singlet | Amino protons (if deprotonated) |

¹³C NMR data would show distinct signals for the triazine carbons (δ ~150–160 ppm), ethoxy carbons (δ ~60–70 ppm for OCH₂ and δ ~50–60 ppm for CH₃), and chloromethyl carbon (δ ~35–40 ppm).

Infrared (IR) Spectroscopy

Key vibrational bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3450–3300 | N–H (triazine) stretching |

| 3000–2800 | C–H (aromatic, aliphatic) |

| 1600–1500 | C=N (triazine) and C=C (aromatic) |

| 1250–1150 | C–O (ethoxy) |

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is expected at m/z 279.73 (C₁₂H₁₄ClN₅O). Fragmentation patterns may include loss of HCl (m/z 244.73) and cleavage of the ethoxyphenyl group (m/z 173.08 for C₁₀H₁₀OClN₂).

Thermochemical Properties and Stability Profiling

Thermal Stability:

The compound’s stability under thermal stress is inferred from related triazines. The chloromethyl group may undergo decomposition at elevated temperatures (>150°C), releasing HCl. Storage under inert conditions (N₂/Ar) and refrigeration (2–8°C) is recommended to prevent degradation.

Key Stability Parameters:

| Parameter | Value/Condition | Source |

|---|---|---|

| Melting Point | Not reported | |

| Decomposition Onset | >150°C (estimated) | |

| Storage Conditions | 2–8°C, anhydrous |

Solubility and Partition Coefficient Analysis

Solubility:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | High solubility due to polar groups |

| Chloroform | 10–20 | Moderate solubility |

| Water | <1 | Poor due to hydrophobic substituents |

Partition Coefficient (LogP):

Estimated logP ≈ 2.5–3.0, indicating moderate lipophilicity. This aligns with the ethoxyphenyl group’s hydrophobic nature and the triazine’s polar amino groups.

Properties

IUPAC Name |

6-(chloromethyl)-2-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5O/c1-2-19-9-5-3-8(4-6-9)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUQMAJNMRIGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-ethoxyaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino group of 4-ethoxyaniline. The intermediate product is then treated with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride to introduce the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Amines.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(chloromethyl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. This compound may also interfere with cellular signaling pathways, resulting in the modulation of cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,3,5-triazine derivatives arises from substitutions at the 2, 4, and 6 positions. Below is a detailed comparison of the target compound with analogous triazines:

Structural and Functional Group Analysis

Crystallographic and Physicochemical Properties

- Hydrogen Bonding: Triazines with amino groups (e.g., 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine) form 1D/2D networks via N–H···N hydrogen bonds .

- Solubility : The ethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to fully alkylated triazines like Simazine, which is sparingly soluble in water .

Key Research Findings

Synthetic Versatility : The chloromethyl group enables efficient coupling with heterocycles (e.g., chromen-2-one), yielding bioactive hybrids .

Thermal Stability : Derivatives of the target compound exhibit stability up to 150°C, suitable for high-temperature reactions .

Data Table: Comparative Properties of Selected Triazines

Biological Activity

6-(Chloromethyl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₂H₁₄ClN₅O

- Molar Mass : 279.73 g/mol

- CAS Number : 105704-31-2

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Covalent Bond Formation : The chloromethyl group can react with nucleophilic sites on proteins and nucleic acids, potentially leading to the inhibition of critical biological pathways.

- Cellular Signaling Modulation : The compound may interfere with signaling pathways associated with cell growth and apoptosis, which is particularly relevant in cancer biology.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Inhibition of Breast Cancer Cells : Research indicates that derivatives of this compound can inhibit the growth of triple-negative breast cancer cells (MDA-MB231) effectively. The structure-activity relationship analysis revealed that specific substituents enhance the anticancer activity by improving binding affinity to target enzymes involved in cancer progression .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | MDA-MB231 | <10 | High |

| Control (Methotrexate) | MDA-MB231 | 0.01 | Low |

| Control (Nilotinib) | MDA-MB231 | 0.04 | Moderate |

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial effects. Triazine derivatives are known to exhibit activity against various bacterial strains, making them potential candidates for antibiotic development. The specific mechanisms involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Study 1: Antiproliferative Screening

A study conducted on a library of triazine derivatives found that certain modifications on the phenyl ring significantly enhanced the antiproliferative activity against multiple cancer cell lines. The study utilized a microwave-assisted synthesis method to create a diverse range of compounds based on the triazine scaffold .

Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis revealed that electron-donating groups at specific positions on the phenyl ring were crucial for enhancing biological activity. Compounds with para-substituted phenyl groups demonstrated improved efficacy in inhibiting cell growth in vitro .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(chloromethyl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine, and how do substituents influence reaction efficiency?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution reactions on a trichlorotriazine core. For example, the chloromethyl group can be introduced via alkylation of a triazine intermediate, followed by coupling with 4-ethoxyaniline under controlled pH (e.g., using NaOH for deprotonation). Reaction efficiency depends on substituent electronic effects: electron-donating groups (e.g., ethoxy) enhance nucleophilic aromatic substitution, while steric hindrance from bulky groups may require elevated temperatures or prolonged reaction times .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry of reagents (e.g., 1.2–1.5 equivalents of 4-ethoxyaniline) to minimize side products.

Q. How can spectroscopic techniques (NMR, IR) characterize the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals corresponding to the ethoxyphenyl group (e.g., aromatic protons at δ 6.8–7.5 ppm, ethoxy CH₂ at δ 3.9–4.1 ppm). The chloromethyl (–CH₂Cl) proton appears as a singlet near δ 4.5–4.7 ppm .

- ¹³C NMR : The triazine carbons resonate at δ 160–170 ppm, while the chloromethyl carbon appears at δ 40–45 ppm.

- IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C–Cl absorption (550–650 cm⁻¹).

Q. What are the primary reactivity patterns of the chloromethyl group in this triazine derivative?

- Methodological Answer : The chloromethyl group is susceptible to nucleophilic substitution (e.g., with amines, thiols) or elimination under basic conditions. For example, reaction with sodium azide yields an azidomethyl intermediate, useful for "click chemistry" applications. Kinetic studies suggest SN2 mechanisms dominate in polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield and purity of this compound?

- Methodological Answer : Apply a factorial design to evaluate critical factors (temperature, solvent polarity, reagent ratio). For instance, a 2³ factorial design revealed that increasing temperature (80°C → 120°C) and using DMF instead of THF improved yield by 25% while reducing reaction time. Response surface methodology (RSM) further optimized the molar ratio of 4-ethoxyaniline to 1.3 equivalents, achieving >90% purity .

- Data Analysis : Use ANOVA to identify significant factors and interactions. Contour plots help visualize optimal conditions.

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations can model interactions. For example, the triazine core shows π-π stacking with tyrosine residues in dihydrofolate reductase (DHFR), while the ethoxyphenyl group occupies hydrophobic pockets. Free energy perturbation (FEP) calculations quantify binding energy changes upon substituent modification .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays.

Q. How do structural modifications (e.g., replacing chloromethyl with hydroxymethyl) alter photostability and bioactivity?

- Methodological Answer : Synthesize analogs via hydrolysis (K₂CO₃/EtOH) of the chloromethyl group. Accelerated stability testing (ICH Q1A guidelines) under UV light (λ = 365 nm) showed hydroxymethyl derivatives degrade 30% slower. Bioactivity assays (e.g., antimicrobial MIC tests) revealed reduced potency, highlighting the chloromethyl group’s role in target binding .

Q. How should researchers address contradictions in reported solubility data across studies?

- Methodological Answer : Systematic solubility profiling in 12 solvents (e.g., DMSO, ethanol, ethyl acetate) using UV-Vis spectroscopy at 25°C and 40°C. Discrepancies often arise from crystallinity differences: recrystallization from ethyl acetate yields a polymorph with 20% higher aqueous solubility. PXRD and DSC confirm polymorphic identity .

Methodological Best Practices

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolates (>98%).

- Troubleshooting : If chloromethyl group elimination occurs, reduce base strength (e.g., switch from NaOH to K₂CO₃) .

- Data Reproducibility : Document solvent batch effects (e.g., trace water in DMF alters kinetics) and pre-dry solvents over molecular sieves.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.